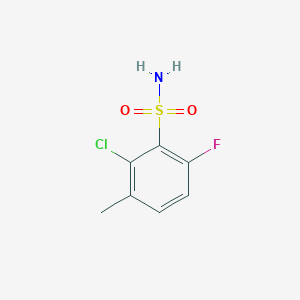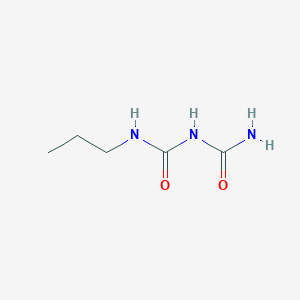
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 7-position, and an aldehyde group at the 3-position of the chromene ring.
準備方法
The synthesis of 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde typically involves the condensation of 4-chlororesorcinol with ethyl acetoacetate, followed by cyclization and formylation reactions. One common method includes the following steps:
Condensation: 4-chlororesorcinol is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 4-chloro-7-hydroxy-2H-chromene-3-carboxylate.
Cyclization: The intermediate is then cyclized under acidic conditions to yield 4-chloro-7-hydroxy-2H-chromene-3-carboxylic acid.
化学反応の分析
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4-position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
科学的研究の応用
Chemistry: It serves as a key intermediate in the synthesis of more complex coumarin derivatives, which are valuable in the development of fluorescent dyes and sensors.
Biology: The compound exhibits significant antioxidant activity, making it a potential candidate for protecting cells from oxidative stress.
Medicine: Due to its anti-inflammatory and antimicrobial properties, it is being investigated for use in the treatment of various inflammatory and infectious diseases.
Industry: Coumarin derivatives, including 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde, are used in the production of fragrances and flavoring agents
作用機序
The biological activity of 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), reducing inflammation.
Antimicrobial Activity: It can disrupt the cell membrane integrity of microorganisms, leading to cell death
類似化合物との比較
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde can be compared with other coumarin derivatives such as:
4-chloro-3-formylcoumarin: Similar in structure but lacks the hydroxy group at the 7-position, which may affect its biological activity.
7-hydroxy-4-methylcoumarin: Lacks the aldehyde group at the 3-position, which may influence its reactivity and applications.
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: Similar structure but lacks the chloro group at the 4-position, which can alter its chemical properties and biological activities
特性
分子式 |
C10H7ClO3 |
|---|---|
分子量 |
210.61 g/mol |
IUPAC名 |
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C10H7ClO3/c11-10-6(4-12)5-14-9-3-7(13)1-2-8(9)10/h1-4,13H,5H2 |
InChIキー |
TXPHFEXFRIHEER-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C2=C(O1)C=C(C=C2)O)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)



![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)




